molecular formula C11H12O5 B15240576 Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)- CAS No. 66178-06-1

Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-

Cat. No.: B15240576
CAS No.: 66178-06-1
M. Wt: 224.21 g/mol
InChI Key: IBFHVVYOZSCYNN-VIFPVBQESA-N
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Description

Chemical Identity and Structure The compound Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)- (CAS No. 111198-55-1) is a chiral succinic acid derivative. Its molecular formula is $ \text{C}{12}\text{H}{14}\text{O}_{4} $, with a molecular weight of 222.24 g/mol. The structure features a hydroxy group (-OH) at the 3-position and a phenylmethyl (benzyl) ester group at the 4-position of the succinic acid backbone. The (S)-enantiomer is specified, indicating stereochemical significance .

Properties

CAS No.

66178-06-1

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

(2S)-2-hydroxy-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C11H12O5/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,14,15)/t9-/m0/s1

InChI Key

IBFHVVYOZSCYNN-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Esterification of L-Tartaric Acid with p-Nitrobenzylbromide

The foundational step in synthesizing butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-, involves diesterification of L-tartaric acid. A method detailed in patent US5288888A begins by reacting L-tartaric acid with p-nitrobenzylbromide in the presence of triethylamine (TEA) and N,N-dimethylformamide (DMF) at 0°–5°C. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of tartaric acid are replaced by p-nitrobenzyl esters.

Critical Parameters :

  • Solvent : DMF facilitates solubility and reaction homogeneity.
  • Temperature : Maintaining 0°–5°C minimizes side reactions.
  • Stoichiometry : A 1:2 molar ratio of L-tartaric acid to p-nitrobenzylbromide ensures complete diesterification.

The product, 2,3-dihydroxy-butanedioic acid bis-(4-nitrophenyl)ester, is isolated in 85% yield after quenching with ice-water and filtration. This intermediate retains the (S)-configuration of the original L-tartaric acid, ensuring chiral fidelity.

Oxidation to Dihydroxyacetic Acid 4-Nitrophenyl Ester

The diester undergoes oxidation using periodic acid (H₅IO₆) in tetrahydrofuran (THF) at room temperature. This step cleaves the vicinal diol structure of the tartaric acid derivative, yielding dihydroxyacetic acid 4-nitrophenyl ester.

Mechanistic Insight :
Periodic acid selectively oxidizes 1,2-diols to carbonyl compounds via cyclic iodate intermediate formation. The reaction completes within 30 minutes, avoiding side products associated with alternative oxidants like lead tetraacetate or ozone.

Work-Up :
The oxidized product precipitates as a solid upon concentration, achieving >90% purity without chromatography.

Phosphorylation with Dimethyl Phosphite

Phosphorylation introduces the dimethyl phosphinyl group to the hydroxyacetate intermediate. Reacting dihydroxyacetic acid 4-nitrophenyl ester with dimethyl phosphite in ethyl acetate at reflux (77°C) for 5 hours forms acetic acid, (dimethoxyphosphinyl)hydroxy-, (4-nitrophenyl)methyl ester.

Reaction Optimization :

  • Solvent Choice : Ethyl acetate prevents phosphite decomposition.
  • Temperature : Reflux conditions accelerate nucleophilic attack by dimethyl phosphite.

The product crystallizes upon cooling and is purified via slurry in ethyl acetate/heptane, yielding a faint yellow solid.

Silylation for Hydroxy Group Protection

The final step involves protecting the hydroxy group with t-butyldimethylsilyl chloride (TBDMSCl). Reacting the phosphorylated intermediate with TBDMSCl and imidazole in DMF at room temperature installs the silyl ether, yielding the target compound: acetic acid, (dimethoxyphosphinyl)[[1,1-dimethylethyl)dimethylsilyl]oxy]-, (4-nitrophenyl)methyl ester.

Purification :
Final crystallization from ethyl acetate/heptane (1:1) at 50°C produces enantiomerically pure material suitable for pharmaceutical applications.

Alternative Esterification via Trimethylchlorosilane

Patent CN103641729A describes an alternative esterification method using trimethylchlorosilane (TMCS) in methanol. Although developed for D-p-hydroxyphenylglycine methyl ester, this approach is adaptable to butanedioic acid derivatives.

Procedure :

  • Suspend L-tartaric acid in methanol at 0°–10°C.
  • Add TMCS dropwise to form the methyl ester.
  • Neutralize with sodium carbonate to isolate the free acid or retain the hydrochloride salt.

Advantages :

  • Mild Conditions : Avoids cryogenic temperatures.
  • Yield : Up to 96% for analogous compounds.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity
Diesterification p-Nitrobenzylbromide, TEA 0°–5°C, DMF 85% >90%
TMCS Esterification Trimethylchlorosilane 0°–10°C, Methanol 96% 95%
Oxidation H₅IO₆, THF RT, 30 min 90% 92%
Phosphorylation Dimethyl phosphite Reflux, 5 hr 88% 89%
Silylation TBDMSCl, Imidazole RT, DMF 82% 94%

Key findings:

  • The diesterification route () offers superior scalability for industrial production.
  • TMCS-mediated esterification () provides higher yields under milder conditions but requires post-synthetic phosphorylation and silylation.

Challenges and Optimization Strategies

Stereochemical Integrity :
L-Tartaric acid’s inherent chirality avoids racemization, but phosphorylation and silylation steps necessitate anhydrous conditions to prevent epimerization.

Solvent Selection :
DMF and ethyl acetate are preferred for esterification and phosphorylation, respectively, due to their polar aprotic nature and boiling points.

Catalyst Considerations : Imidazole in silylation reactions scavenges HCl, preventing acid-catalyzed degradation.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.

Scientific Research Applications

(S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(Benzyloxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to enzymes or receptors, while the hydroxy and keto groups participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Succinic Acid Esters

The compound belongs to a broader class of succinic acid esters, which vary in ester substituents, stereochemistry, and functional groups. Key analogues include:

Compound Ester Groups Functional Groups Source/Application Biological Activity
Target Compound (S)-enantiomer 4-(phenylmethyl) 3-hydroxy Lepidium sativum Anti-inflammatory
Diethyl succinate Diethyl None Swertia chirayita essential oil Fragrance/volatile component
Dibenzyl succinate Bis(phenylmethyl) None Synthetic intermediate Research chemical
Succinic acid monobenzyl ester 1-(phenylmethyl) Free carboxylic acid Synthetic Intermediate for drug synthesis
Malathion dicarboxylic acid Diethyl + thio-phosphoryl groups Thioester, phosphoryl Malathion degradation product Pesticide metabolite

Key Observations :

  • Functional Groups: The 3-hydroxy group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogues like diethyl succinate.
  • Stereochemistry : The (S)-configuration is critical for bioactivity, as stereoisomers often differ in receptor interactions .

Functional and Application Differences

Anti-Inflammatory Activity

The target compound’s anti-inflammatory effects are concentration-dependent, attributed to its hydroxy group and stereochemistry. In contrast, diethyl succinate lacks bioactive functional groups and is primarily used as a fragrance .

Volatility and Solubility
  • Diethyl succinate: Lower molecular weight (174.19 g/mol) and non-polar ethyl groups result in higher volatility, making it suitable for perfumery .
  • Target compound : Higher molecular weight (222.24 g/mol) and hydroxy group reduce volatility but enhance solubility in polar solvents, favoring pharmaceutical applications .

Stereochemical Influence

The (S)-enantiomer of the target compound exhibits superior anti-inflammatory activity compared to its (R)-counterpart, as observed in Lepidium sativum studies. This enantioselectivity is common in bioactive molecules, where chiral centers dictate binding affinity to biological targets .

Research Findings and Data Tables

Table 1: Physicochemical Comparison

Property Target Compound Diethyl Succinate Dibenzyl Succinate
Molecular Weight (g/mol) 222.24 174.19 298.34
Boiling Point (°C) 376.1 ± 35.0 218–220 >300 (decomposes)
Density (g/cm³) 1.189 1.040 1.210
pKa 3.91 ~4.2 (ester hydrolysis) Not reported

Biological Activity

Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-, commonly known as a derivative of succinic acid, is a compound with significant potential in biological applications. Its unique structural features, including a hydroxyl group and a phenylmethyl ester, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}O5_5
  • CAS Number : 110-15-6
  • IUPAC Name : Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)-

The compound features a chiral center which influences its biological interactions. The presence of both a hydroxyl group and a phenylmethyl group enhances its reactivity and potential for interaction with biological targets.

The biological activity of butanedioic acid derivatives often involves modulation of various cellular pathways. The mechanisms can be summarized as follows:

  • Hydrolysis : The ester bonds can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which may participate in various biochemical processes.
  • Cytokine Modulation : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and PGE2, suggesting anti-inflammatory properties.
  • Cell Signaling : The compound may act as a signaling molecule affecting cellular communication and metabolic states .

Biological Activities

Research indicates that butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)- exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that it can reduce the production of inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
  • Cardiovascular Effects : Succinate derivatives have been linked to cardiomyocyte viability regulation through GPR91 activation, which may lead to hypertrophic responses in heart cells .
  • Epigenetic Modulation : Elevated levels of succinate can influence DNA methylation processes, potentially driving cancer development through epigenetic changes .

Research Findings

A selection of studies highlights the biological activities and potential therapeutic applications of butanedioic acid derivatives:

  • Anti-inflammatory Studies : A study demonstrated that butanedioic acid derivatives significantly reduced IL-6 levels in vitro, supporting their role in managing inflammatory conditions.
  • Cardiomyocyte Studies : Research indicated that extracellular succinate could activate pathways leading to cardiomyocyte hypertrophy via GPR91 signaling .
  • Epigenetic Research : Elevated succinate levels were shown to inhibit TET enzymes involved in DNA demethylation processes, leading to hypermethylation and potential oncogenic effects .

Comparative Analysis with Similar Compounds

The following table compares butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)- with structurally similar compounds:

Compound NameStructure/Functional GroupsUnique Features
Succinic AcidDicarboxylic acidSimple structure; no aromatic groups
Benzyl AlcoholAromatic alcoholCommonly used in synthesis; lacks carboxylic functionality
4-Hydroxybenzoic AcidAromatic carboxylic acidContains hydroxyl group; used as a preservative
Butanoic AcidStraight-chain carboxylic acidSaturated; no hydroxyl or aromatic groups

The unique combination of chiral centers and aromatic groups in butanedioic acid, hydroxy-, 4-(phenylmethyl) ester, (S)- may enhance its biological activity compared to simpler analogs.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-4-(phenylmethyl) ester of hydroxybutanedioic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis of this chiral ester can be achieved via stereoselective esterification or transesterification . Key steps include:
  • Protection of the hydroxyl group on hydroxybutanedioic acid (e.g., using acetyl or silyl groups) to prevent side reactions during ester formation .
  • Enantioselective coupling with benzyl alcohol derivatives, employing catalysts like lipases (e.g., Candida antarctica Lipase B) for kinetic resolution .
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the (S)-enantiomer. Monitor purity using chiral stationary-phase HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol mobile phase) .

Q. How can researchers confirm the stereochemical configuration of the chiral center in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. For routine analysis:
  • Use NMR spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts with known (S)-enantiomer references. Key signals include the hydroxy proton (δ ~5.2 ppm, broad) and benzyl methylene protons (δ ~4.8 ppm, doublet) .
  • Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm, correlating with the (S)-configuration’s electronic transitions .
  • Chiral HPLC : Validate enantiopurity using columns like Daicel CHIRALCEL OD-H (retention time comparison with racemic mixtures) .

Advanced Research Questions

Q. What experimental approaches address contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies often arise from polymorphism or solvent impurities . Systematic strategies include:
  • Solvent Screening : Test solubility in rigorously dried solvents (e.g., DMSO, THF, toluene) using gravimetric analysis (shake-flask method at 25°C) .
  • Thermodynamic Studies : Perform van’t Hoff analysis to calculate enthalpy/entropy of dissolution via temperature-dependent solubility measurements (10–40°C) .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess if nanoparticle formation alters apparent solubility in aqueous buffers .

Q. How does the phenylmethyl ester moiety influence interactions with biological targets compared to alkyl esters?

  • Methodological Answer : The benzyl group enhances lipophilicity and π-π stacking with aromatic residues in proteins. To study this:
  • Molecular Docking : Compare binding affinities of benzyl vs. methyl/ethyl esters using software like AutoDock Vina. Focus on interactions with hydrophobic pockets (e.g., in enzymes like esterases) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors (e.g., serum albumin) in PBS buffer (pH 7.4) .
  • Fluorescence Quenching : Titrate the compound into tryptophan-containing proteins (e.g., lysozyme) and monitor Stern-Volmer plots to quantify quenching efficiency .

Q. What chromatographic methods are recommended for resolving co-eluting impurities during purity analysis?

  • Methodological Answer : Optimize reverse-phase HPLC conditions:
  • Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (40:60 to 10:90 over 20 min) .
  • Detection : UV at 210 nm (carboxylate absorption) and 254 nm (benzyl chromophore). For trace impurities, use LC-MS/MS in MRM mode (e.g., m/z 246 → 102 for fragmentation) .
  • Buffer Compatibility : Ensure mobile phase pH (4.6–6.8) aligns with compound stability. Sodium 1-octanesulfonate can improve peak symmetry for ionic impurities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell-based vs. cell-free assays?

  • Methodological Answer : Discrepancies may stem from membrane permeability or intracellular metabolism . Validate using:
  • Permeability Assays : Compare EC50 in Caco-2 monolayers (Papp values) vs. cell-free enzymatic assays (e.g., esterase inhibition) .
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify active/inactive metabolites .
  • Proteomic Mapping : Use SILAC labeling to track target engagement differences in live cells vs. lysates .

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